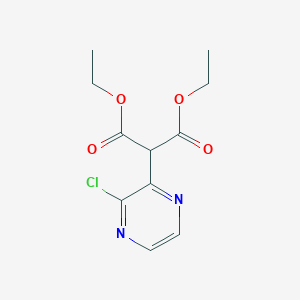
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline
Vue d'ensemble
Description
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a cyclopropyl group, an ethynyl group, and two methyl groups attached to the tetrahydroquinoline core
Méthodes De Préparation
The synthesis of 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylamine with ethynyl-substituted ketones in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted tetrahydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline can be compared with other similar compounds, such as:
1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
6-Ethynyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the cyclopropyl group, which may affect its stability and interaction with molecular targets.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C16H19N |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline |
InChI |
InChI=1S/C16H19N/c1-4-12-5-8-15-14(11-12)16(2,3)9-10-17(15)13-6-7-13/h1,5,8,11,13H,6-7,9-10H2,2-3H3 |
Clé InChI |
CYADGSZOXJQFMO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C2=C1C=C(C=C2)C#C)C3CC3)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol](/img/structure/B8570593.png)

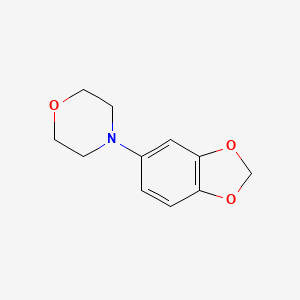

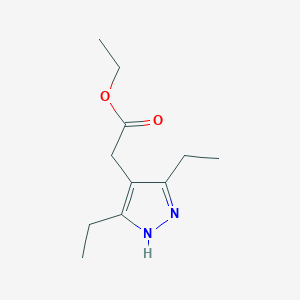
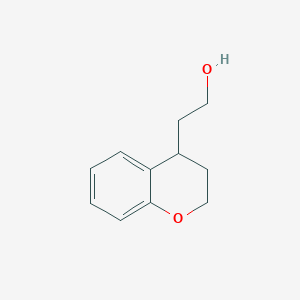

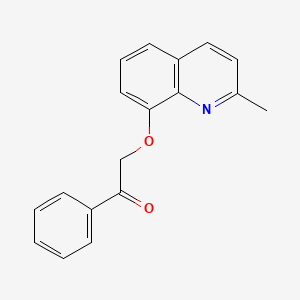


![1-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B8570666.png)
